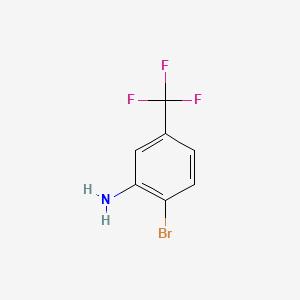
2-Bromo-5-(trifluoromethyl)aniline
Cat. No. B1265768
Key on ui cas rn:
454-79-5
M. Wt: 240.02 g/mol
InChI Key: PZDVFXUBTKPFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04062846
Procedure details


To 161.0 g of m-aminobenzotrifluoride and 10.0 g of iron filings is added, dropwise, with agitation at 35°-40°, 160.0 g of bromine, using a slow stream of nitrogen to sweep out the evolved hydrogen bromide. Subsequently, the mixture is agitated for an additional 2 hours and then distilled in vacuo to give 4-bromo-3-aminobenzotrifluoride.




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[Br:12]Br.Br>[Fe]>[Br:12][C:7]1[CH:6]=[CH:5][C:4]([C:8]([F:9])([F:10])[F:11])=[CH:3][C:2]=1[NH2:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
161 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Two
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the mixture is agitated for an additional 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 35°-40°
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(F)(F)F)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
